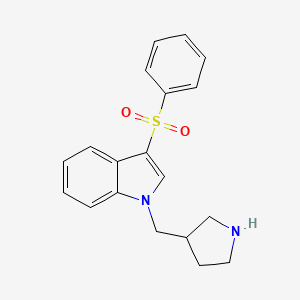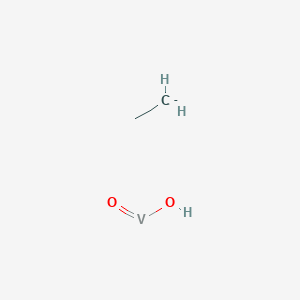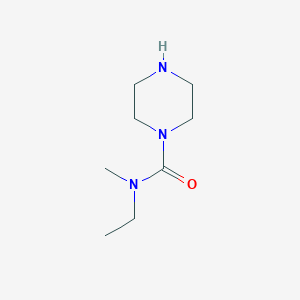
N-Ethyl-N-methylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-methylpiperazine-1-carboxamide is a heterocyclic organic compound that belongs to the piperazine family It is characterized by the presence of an ethyl and a methyl group attached to the nitrogen atoms of the piperazine ring, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-methylpiperazine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Reactants: N-methylpiperazine and ethyl chloroformate.
Conditions: The reaction is carried out in the presence of a base such as triethylamine.
Procedure: The mixture is stirred at room temperature, leading to the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-Ethyl-N-methylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperazine: A simpler analog with only a methyl group attached to the nitrogen atom.
N-Ethylpiperazine: Similar structure but lacks the methyl group.
N,N-Diethylpiperazine: Contains two ethyl groups attached to the nitrogen atoms.
Uniqueness
N-Ethyl-N-methylpiperazine-1-carboxamide is unique due to the presence of both ethyl and methyl groups, along with the carboxamide functional group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
657427-50-4 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-ethyl-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C8H17N3O/c1-3-10(2)8(12)11-6-4-9-5-7-11/h9H,3-7H2,1-2H3 |
InChI Key |
ZFYGGVBLZUTPCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





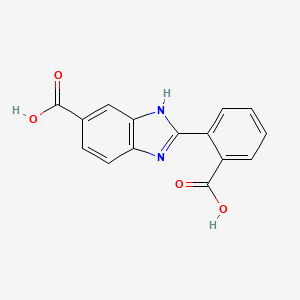
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
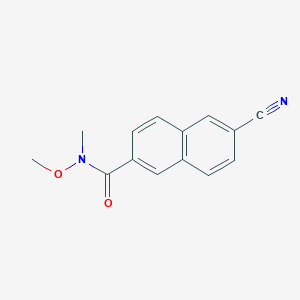

![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)


